4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been shown to have various biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the aforementioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-ol
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Comparison: Compared to these similar compounds, 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it particularly reactive in substitution and condensation reactions, enhancing its utility in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-1,5-dimethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPORVLOAPWZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-80-7 |
Source
|
Record name | 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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